7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

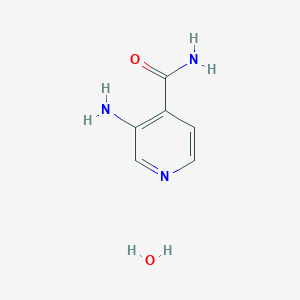

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibitors of Enzymatic Activity

Research has shown that derivatives of tetrahydroisoquinoline, including those with modifications such as chlorination, have potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition suggests potential therapeutic utility in conditions where modulation of epinephrine levels is beneficial (Demarinis et al., 1981).

Local Anesthetic Activity

A study focused on synthesizing a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated significant local anesthetic activity in rabbit eyes. These compounds, produced via the Pictet–Spengler reaction, showed higher anesthetic effectiveness than lidocaine, indicating potential as safer, more effective local anesthetics (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

The analgesic and anti-inflammatory properties of certain tetrahydroisoquinoline derivatives have been explored, showing promise in medical applications as non-narcotic analgesics. One study highlighted a compound's significantly greater anti-inflammatory effect compared to diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).

Anticancer Activity

Derivatives of tetrahydroisoquinoline have been identified with selective anticancer activity. For instance, certain compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, suggesting their potential in developing targeted cancer therapies (Mohler et al., 2006).

Synthesis and Chemical Properties

Studies have also delved into the synthetic pathways and chemical properties of tetrahydroisoquinoline derivatives, exploring efficient methods for their synthesis and functionalization. This includes work on regioselective monofluorination and difluoromethylation of tetrahydroisoquinolines, contributing to the development of novel compounds with potential pharmacological applications (Punirun et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can effectively modulate the levels of norepinephrine and epinephrine in the body.

Biochemical Pathways

The compound affects the catecholamine biosynthesis pathway . By inhibiting phenylethanolamine N-methyltransferase, it reduces the conversion of norepinephrine to epinephrine, thereby altering the balance of these neurotransmitters.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed container, away from moisture . In the body, factors such as pH, temperature, and the presence of other substances can affect its action and efficacy.

Propiedades

IUPAC Name |

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHRXUXFXWORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)